molecular formula C9H10ClNO3 B2602669 3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride CAS No. 2225154-32-3

3,4-Dihydro-2h-1,4-benzoxazine-7-carboxylic acid hydrochloride

Cat. No.: B2602669
CAS No.: 2225154-32-3
M. Wt: 215.63
InChI Key: HIDZKOMVRCUBFL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl. It is a derivative of benzoxazine, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative. This reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring . The reaction conditions often require a Lewis acid catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound can be achieved through solventless synthesis, where reactants are mixed and heated above their melting points using paraformaldehyde to maintain stoichiometry . This method is advantageous due to its high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted benzoxazines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid hydrochloride is unique due to its carboxylic acid group, which enhances its solubility and reactivity compared to other benzoxazine derivatives. This functional group also contributes to its potential biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7;/h1-2,5,10H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDZKOMVRCUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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